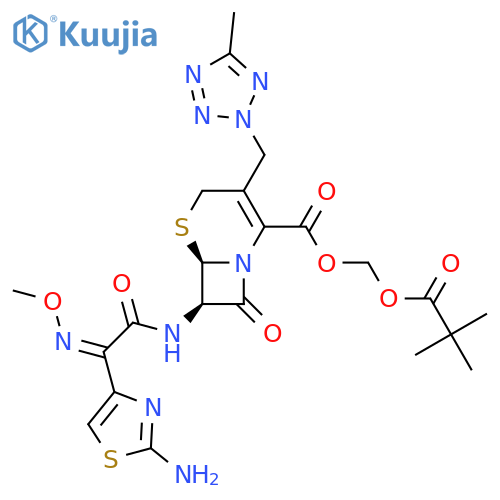

Studies on β-lactam antibiotics for medicinal purpose. XVIII. Synthesis and structure-activity relationships of 7β-[(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido]-3-substituted methyl-3-cephem-4-carboxylic acid derivatives

,

Yakugaku Zasshi,

1986,

106(2),

129-46